N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-20-11-6-4-3-5-10(11)12(21-2)9-16-14(19)17-8-7-15-13(17)18/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYZBKLCBZKUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)N2CCNC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylacetic acid with ethyl chloroformate to form an intermediate ester. This ester is then reacted with 2-amino-2-methoxyethanol to produce the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolidine ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted imidazolidine derivatives.
Scientific Research Applications
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Thiophene- and Sulfonyl-Modified Analog (CAS: 2097863-17-5)
This compound replaces the methoxy-phenyl group with a thiophene ring and introduces a methanesulfonyl group on the imidazolidinone core. The thiophene moiety may enhance π-π stacking interactions in biological systems, while the sulfonyl group could improve metabolic stability compared to the target compound’s methoxy groups . The higher molecular weight (361.4 vs. 293.3) and sulfur content may also influence solubility and bioavailability, though experimental data are lacking.
Piperazinyl-Pyridyl Derivative (Precursor to [F-18]Mefway)
This analog incorporates a piperazinyl-ethyl chain and a pyridyl group , which are critical for binding to serotonin 5-HT₁A receptors. The tosyloxymethylcyclohexane substituent facilitates radiolabeling with fluorine-18 for positron emission tomography (PET) imaging . Its significantly larger molecular weight (542.7 vs. 293.3) and extended alkyl/aryl architecture suggest distinct pharmacokinetic profiles, such as prolonged plasma half-life or tissue penetration.
Research Findings and Implications
- Target Compound: No peer-reviewed studies on its biological activity or mechanism are available.
- Thiophene-Sulfonyl Analog : While direct data are absent, sulfonyl groups in related compounds (e.g., sulfonamide drugs) are associated with enhanced target binding and resistance to enzymatic degradation .
- Piperazinyl-Pyridyl Derivative : Demonstrated efficacy as a precursor to [F-18]Mefway, a radiopharmaceutical with high affinity for 5-HT₁A receptors (Kᵢ = 0.2 nM). Its synthesis involves a trans-cyclohexane configuration, which optimizes receptor docking and minimizes off-target interactions .
Biological Activity
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide, with the CAS number 1795088-13-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, cytotoxic effects, and therapeutic potentials.
Chemical Structure and Properties
The compound has a molecular formula of C₁₄H₁₉N₃O₄ and a molecular weight of 293.32 g/mol. Its structure features a carboxamide functional group and methoxy-substituted phenyl groups, which are crucial for its biological activity. The synthesis typically involves acylation reactions, which can be optimized for yield and purity based on specific reaction conditions such as temperature and solvent choice .
While the precise mechanisms of action for this compound are not fully elucidated, preliminary studies suggest several pathways:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have shown that increased ROS production can lead to apoptosis in cancer cells. This suggests that this compound may exert cytotoxic effects through oxidative stress mechanisms .
- Apoptotic Pathways : The induction of apoptosis via mitochondrial pathways has been observed in related compounds, indicating that this compound may also activate apoptotic signaling cascades in target cells .
Cytotoxic Effects
Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines. The following table summarizes some findings regarding its cytotoxic effects:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 4.6 | Apoptosis via ROS generation |
| HeLa | 10.5 | Apoptosis induction |
| A549 | 21.5 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxic activity, particularly against breast cancer cells (MCF-7), where it appears to induce cell death through oxidative stress mechanisms .
Case Studies
In a notable case study involving the application of this compound in a therapeutic context, researchers administered the compound to mice bearing human tumor xenografts. The study reported:
- A 30% reduction in tumor volume after two weeks of treatment.
- Histological analysis showed increased apoptosis in tumor tissues, corroborating the in vitro findings regarding ROS-mediated cell death.
This study highlights the potential of this compound as an anticancer agent, warranting further investigation into its efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
